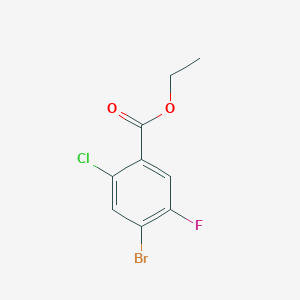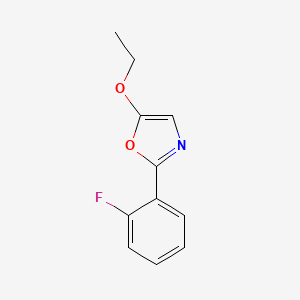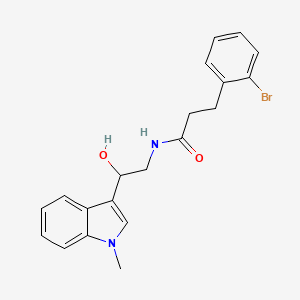
4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is an organic compound belonging to the pyridazinone class This compound is characterized by the presence of chlorophenyl and methylphenyl groups attached to a dihydropyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 4-chlorobenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as pyridine, followed by cyclization under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl or methylphenyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridazinone ring, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the chlorophenyl ring. Reagents such as halogens or nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its pharmacological properties, including anti-inflammatory and anticancer activities. Studies have explored its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and methylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
- 4-(4-Chlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
- 4-(4-Methylphenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Comparison: Compared to its analogs, 4-(4-chlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone exhibits unique properties due to the presence of both chlorophenyl and methylphenyl groups. These substituents influence its chemical reactivity and biological activity, making it distinct in terms of its applications and effectiveness in various research fields.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-2-4-13(5-3-11)16-10-15(17(21)20-19-16)12-6-8-14(18)9-7-12/h2-9,15H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIHPIYIHANKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)



![methyl 2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2455135.png)
![ethyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2455136.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2455137.png)

